Cyclopentolate hydrochloride is a synthetic anticholinergic agent widely employed in ophthalmological research. [, ] It acts as a potent antagonist of muscarinic acetylcholine receptors, specifically targeting the M1 subtype. [, ] This antagonistic action effectively blocks the parasympathetic nervous system's influence on the eye, leading to temporary paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis). [, , ] This property makes it a valuable tool for various ophthalmological investigations. [, , , , , , ]
Optimizing Dosing and Administration: Research focusing on optimizing the concentration, frequency, and delivery methods (e.g., drops, gels, sprays) of Cyclopentolate hydrochloride can enhance its efficacy and minimize potential side effects. [] This includes exploring alternative delivery systems like mucoadhesive polymers to prolong its duration of action and enhance its ocular bioavailability. [, ]
Cyclopentolate hydrochloride is derived from cyclopentanone and phenylacetic acid through a series of chemical reactions. Its chemical structure can be represented as 2-(Dimethylamino)ethyl 1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, with a molecular formula of C17H25NO3·HCl and a molecular weight of approximately 327.85 g/mol. The compound is classified as an anticholinergic drug, specifically targeting muscarinic receptors in the eye .
The synthesis of cyclopentolate hydrochloride involves several steps, typically starting with the preparation of key intermediates such as 2-(1-hydroxycyclopentyl)-phenylacetic acid. Here are two notable methods for its synthesis:
The molecular structure of cyclopentolate hydrochloride features a cyclopentane ring bonded to a phenyl group and an ester functional group. The structural formula can be depicted as follows:
Key data points include:
Cyclopentolate hydrochloride undergoes various chemical reactions primarily related to its interaction with biological systems:
The synthesis reactions also involve several steps including condensation reactions, nucleophilic substitutions, and subsequent purification processes that ensure high yield and purity of the final product .
Cyclopentolate hydrochloride exerts its pharmacological effects by blocking muscarinic acetylcholine receptors in the iris sphincter muscle and ciliary body. This blockade results in:
The onset of action typically occurs within 30 minutes after administration, with effects lasting up to several hours depending on the dosage used .
These properties are crucial for formulation development in pharmaceutical applications .
Cyclopentolate hydrochloride is predominantly used in ophthalmology for:
The compound's efficacy as an anticholinergic agent makes it a staple in clinical settings requiring precise control over ocular responses .
Cyclopentolate hydrochloride was first synthesized and clinically evaluated in the early 1950s as part of efforts to identify cycloplegics with more favorable pharmacokinetic profiles than atropine. The seminal American Journal of Ophthalmology publication in 1954 documented its pharmacologic profile and established its superiority in achieving rapid cycloplegia (within 25-75 minutes) with recovery typically within 24 hours [1]. By 1953, it was marketed under the trade name Cyclogyl (Schieffelin & Co.) in the United States, followed by global clinical adoption throughout the late 1950s [8]. Key milestones in its development include:
Table 1: Historical Milestones in Cyclopentolate Development
Year | Development Milestone | Significance |
---|---|---|
1953 | Initial clinical introduction (Cyclogyl®) | First commercial mydriatic with rapid onset |
1954 | Pharmacologic and clinical evaluation published | Established optimal concentrations (0.5%-2.0%) |
1989 | Taiwanese comparative study vs. atropine | Validated myopia control efficacy (60% success rate) |
2022 | Preservative-free formulation launch (Bausch + Lomb) | Addressed allergic response concerns |
The driving forces behind its widespread adoption included its predictable duration of action (enabling same-day refractive error assessment), reduced systemic side effects compared to atropine, and compatibility with busy clinical workflows [1] [8]. Clinical studies in the 1980s–1990s additionally explored its off-label application for myopia progression control, though with lesser efficacy than atropine (mean myopic progression reduction: -0.578D vs. atropine's -0.219D over one year) [8].
Cyclopentolate hydrochloride is chemically designated as 2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride with the molecular formula C₁₇H₂₆ClNO₃ and a molecular weight of 327.85 g/mol [4] [6]. Its structure comprises a cyclopentyl ring β-hydroxylated at the α-position to a phenylacetate ester, linked to a dimethylaminoethyl moiety, forming a water-soluble hydrochloride salt. Key physicochemical characteristics include:
Table 2: Key Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 327.85 g/mol | Mass Spectrometry |
Melting Point | 137–141°C | Differential Scanning Calorimetry |
Water Solubility | >50 mg/mL (20°C) | USP <791> |
Partition Coefficient (Log P) | 2.09 (predicted) | Reverse-Phase HPLC |
pKa | 8.42 | Potentiometric Titration |
The hydrochloride salt form is pharmacopoeially mandated for ophthalmic formulations due to its stability, water solubility, and consistent bioavailability. Polymorphism affects dissolution characteristics, requiring strict crystal form control during manufacturing [6].
Cyclopentolate hydrochloride is approved globally as a prescription ophthalmic solution, with concentrations typically ranging from 0.5% to 2.0% (w/v). Initial U.S. FDA approvals occurred between 1983–1994 under NDAs 040075 (Pentolair®), 088150, and 089162 (Cyclopentolate HCl) [2]. Regulatory status highlights include:
The global market was valued at $150 million in 2024, projected to reach $250 million by 2033 at a 6.5% CAGR, driven by rising ophthalmic diagnostic volumes and aging populations [3] [5]. North America dominates (≥40% market share), though Asia-Pacific exhibits the highest growth due to expanding healthcare access. Market segmentation includes:
Table 3: Global Market Formulations and Distribution (2024)
Segment | Market Share | Key Characteristics | Major Players |
---|---|---|---|
By Vial Size | |||
- 5ml/Vial | 65% | Single-use dominance, reduced contamination risk | Alcon, Bausch + Lomb, Akorn |
- 15ml/Vial | 35% | Multidose applications, clinic settings | Bal Pharma, Indiana Ophthalmics |
By Application | |||
- Dilated Pupils | 78% | Routine fundoscopy, cataract surgery preparation | All major manufacturers |
- Cycloplegia | 22% | Refractive error assessment, uveitis management | |
By Region | |||
- North America | 42% | Stringent standards, high diagnostic volumes | Bausch + Lomb, Akorn |
- Europe | 30% | Generic dominance, centralized procurement | Alcon, Odan Labo |
- Asia-Pacific | 20% | Rapid growth (>8% CAGR), emerging manufacturing | Bal Pharma, Pharmascience |
Recent regulatory milestones include FDA approval of Akorn’s generic formulation (2020) and the launch of preservative-free Pentolair® (2022) addressing benzalkonium chloride sensitivity issues [3]. Patent expirations have intensified generic competition, though branded products retain premium positioning through enhanced formulations and delivery systems.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9